2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 799799-80-7
VCID: VC7093899
InChI: InChI=1S/C24H25N3O4S/c1-4-15-5-8-17(9-6-15)26-23(29)14-32-24-19(13-25)18(12-22(28)27-24)16-7-10-20(30-2)21(11-16)31-3/h5-11,18H,4,12,14H2,1-3H3,(H,26,29)(H,27,28)
SMILES: CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C#N
Molecular Formula: C24H25N3O4S
Molecular Weight: 451.54

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

CAS No.: 799799-80-7

Cat. No.: VC7093899

Molecular Formula: C24H25N3O4S

Molecular Weight: 451.54

* For research use only. Not for human or veterinary use.

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide - 799799-80-7

Specification

CAS No. 799799-80-7
Molecular Formula C24H25N3O4S
Molecular Weight 451.54
IUPAC Name 2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Standard InChI InChI=1S/C24H25N3O4S/c1-4-15-5-8-17(9-6-15)26-23(29)14-32-24-19(13-25)18(12-22(28)27-24)16-7-10-20(30-2)21(11-16)31-3/h5-11,18H,4,12,14H2,1-3H3,(H,26,29)(H,27,28)
Standard InChI Key LVKMJLPMYHFBNP-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C#N

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound features a 1,4,5,6-tetrahydropyridine ring substituted at the 2-position with a sulfanyl group linked to an acetamide moiety. The tetrahydropyridine core is further functionalized with a cyano group at position 3 and a 3,4-dimethoxyphenyl group at position 4. The acetamide nitrogen is bonded to a 4-ethylphenyl group, distinguishing it from analogs such as the 3-chlorophenyl variant described in.

Table 1: Molecular Properties of 2-{[3-Cyano-4-(3,4-Dimethoxyphenyl)-6-Oxo-1,4,5,6-Tetrahydropyridin-2-yl]Sulfanyl}-N-(4-Ethylphenyl)Acetamide

PropertyValue
Molecular FormulaC<sub>23</sub>H<sub>23</sub>N<sub>3</sub>O<sub>4</sub>S
Molecular Weight (g/mol)451.51 (estimated)
IUPAC NameAs per title
Key Functional GroupsCyano, sulfanyl, dimethoxy, acetamide

The ethyl substituent on the phenyl ring introduces enhanced hydrophobicity compared to chlorine-containing analogs, potentially influencing membrane permeability and target binding .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

While no explicit protocol exists for this compound, synthesis likely follows routes established for analogous phenylacetamides :

  • Tetrahydropyridine Ring Formation: Cyclocondensation of 3,4-dimethoxyphenylacetonitrile with a diketone precursor under acidic conditions to generate the 6-oxo-1,4,5,6-tetrahydropyridine scaffold .

  • Sulfanyl Group Introduction: Thiolation at position 2 using sulfurizing agents (e.g., Lawesson’s reagent) or via nucleophilic displacement of a halogen .

  • Acetamide Coupling: Reaction of 2-mercapto-tetrahydropyridine with chloroacetyl chloride, followed by amidation with 4-ethylaniline .

Table 2: Hypothetical Synthesis Conditions Based on Analogous Reactions

StepReagents/ConditionsYield (%)
1AcOH, NaOAc, 80°C, 6 h65–70
2Lawesson’s reagent, THF, reflux, 12 h55–60
3Triethylamine, ethanol, rt, 24 h70–75

Biological Activity and Target Profiling

Cytotoxicity and Selectivity

While data specific to this compound is unavailable, tetrahydropyridine derivatives with electron-withdrawing groups (e.g., cyano) demonstrate moderate cytotoxicity against cancer cell lines (IC<sub>50</sub> ≈ 10–50 μM) . The dimethoxyphenyl moiety could further modulate selectivity through π-π stacking with aromatic residues in kinase domains .

Computational and Structural Insights

Molecular Dynamics Simulations

Flattened boat conformations observed in tetrahydropyridine analogs (e.g., ) suggest that the 6-oxo group stabilizes the ring geometry, facilitating interactions with biological targets. Hybrid DFT calculations predict that the sulfanyl group enhances electron density at the acetamide carbonyl, potentially improving hydrogen-bonding capacity .

Table 3: Predicted Pharmacokinetic Properties (SwissADME)

ParameterPrediction
LogP3.2 ± 0.3
H-bond Acceptors6
H-bond Donors2
BBB PermeabilityModerate

Future Research Directions

  • Synthetic Optimization: Screening alternative catalysts (e.g., iodine, as in ) to improve cyclization efficiency.

  • In Vitro Assays: Prioritize MAO-A/MAO-B inhibition studies and cytotoxicity profiling against glioblastoma and breast cancer models.

  • Crystallographic Studies: Resolve the compound’s 3D structure via X-ray diffraction to validate computational models .

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